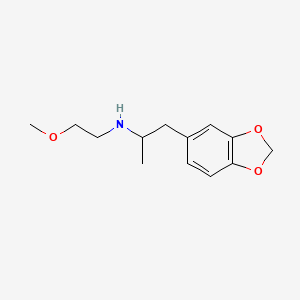
Methylenedioxymethoxyethylamphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylenedioxymethoxyethylamphetamine, also known as 3,4-methylenedioxy-N-methoxyethylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-methoxyethyl analogue of MDA (3,4-methylenedioxyamphetamine). This compound was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known And Loved). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
准备方法
Methylenedioxymethoxyethylamphetamine is synthesized through a series of chemical reactions starting from safrole or piperonal. The synthetic route involves the formation of the intermediate compound, 3,4-methylenedioxyphenyl-2-nitropropene, which is then reduced to 3,4-methylenedioxyamphetamine. The final step involves the reaction of 3,4-methylenedioxyamphetamine with methoxyethylamine to form this compound
化学反应分析
Methylenedioxymethoxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group in the intermediate stages to an amine group.
科学研究应用
Methylenedioxymethoxyethylamphetamine has limited scientific research applications due to its status as a controlled substance. it is of interest in the field of psychopharmacology as a potential alternative to other entactogens like MDMA (3,4-methylenedioxy-N-methylamphetamine). Additionally, studies on its analogues contribute to the understanding of the structure-activity relationship in substituted amphetamines .
作用机制
The exact mechanism of action of methylenedioxymethoxyethylamphetamine is not well-understood. based on its structural similarity to other substituted amphetamines, it is likely to act as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor. This means it may increase the levels of these neurotransmitters in the brain by reversing the direction of their respective transporters . The compound may also act as an agonist at the 5HT2A receptor, similar to other hallucinogenic amphetamines .
相似化合物的比较
Methylenedioxymethoxyethylamphetamine is similar to other substituted amphetamines such as:
MDA (3,4-methylenedioxyamphetamine): Known for its empathogenic and entactogenic effects.
MDMA (3,4-methylenedioxy-N-methylamphetamine):
MDEA (3,4-methylenedioxy-N-ethylamphetamine): . This compound is unique due to its N-methoxyethyl group, which differentiates it from its analogues and may result in different pharmacological properties.
属性
CAS 编号 |
74698-44-5 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)propan-2-amine |
InChI |
InChI=1S/C13H19NO3/c1-10(14-5-6-15-2)7-11-3-4-12-13(8-11)17-9-16-12/h3-4,8,10,14H,5-7,9H2,1-2H3 |
InChI 键 |
LOZJEWOZOKSOKA-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


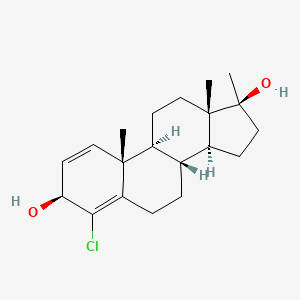
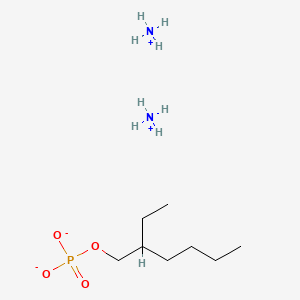
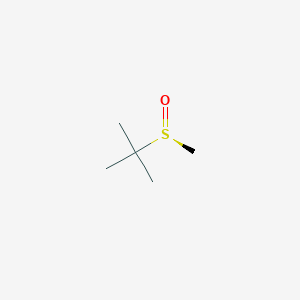
![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
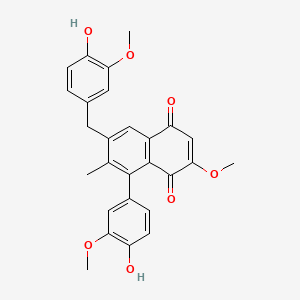




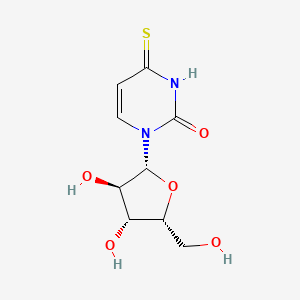

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12782659.png)


